Malantide

Description

Properties

IUPAC Name |

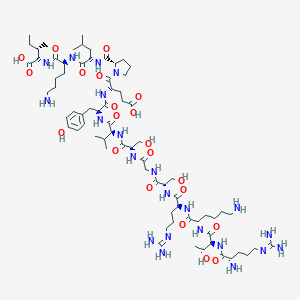

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H124N22O21/c1-8-39(6)56(70(114)115)92-62(106)45(18-10-12-28-74)85-63(107)48(32-37(2)3)88-66(110)52-20-15-31-94(52)69(113)47(25-26-54(100)101)87-64(108)49(33-41-21-23-42(98)24-22-41)89-67(111)55(38(4)5)91-65(109)51(36-96)83-53(99)34-82-59(103)50(35-95)90-61(105)46(19-14-30-81-72(78)79)84-60(104)44(17-9-11-27-73)86-68(112)57(40(7)97)93-58(102)43(75)16-13-29-80-71(76)77/h21-24,37-40,43-52,55-57,95-98H,8-20,25-36,73-75H2,1-7H3,(H,82,103)(H,83,99)(H,84,104)(H,85,107)(H,86,112)(H,87,108)(H,88,110)(H,89,111)(H,90,105)(H,91,109)(H,92,106)(H,93,102)(H,100,101)(H,114,115)(H4,76,77,80)(H4,78,79,81)/t39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABRICCWCYCPI-ZYLNUDMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H124N22O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86555-35-3 | |

| Record name | Malantide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086555353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Malantide Peptide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malantide is a synthetic dodecapeptide that has emerged as a valuable tool in cellular signaling research, primarily for its role as a specific substrate for key protein kinases. This technical guide provides an in-depth overview of the structure, properties, and applications of Malantide, with a focus on its use in enzymatic assays and the study of signaling pathways.

Peptide Structure and Sequence

Malantide is a linear peptide composed of 14 amino acids. Its sequence and fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Amino Acid Sequence | H-Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile-OH | [1] |

| One-Letter Code | RTKRSGSVYEPLKI | [1] |

| Molecular Formula | C72H124N22O21 | [1] |

| Average Molecular Weight | 1633.88 g/mol | [1] |

| Theoretical pI | 10.69 | [1] |

| GRAVY Score | -0.96 | [1] |

There is no evidence in the scientific literature to suggest the existence of a naturally occurring or synthetically produced cyclic version of Malantide. All reviewed materials describe a linear peptide structure.

3D Structure

An experimentally determined three-dimensional structure of Malantide is not currently available in public databases such as the Protein Data Bank (PDB). However, computational modeling can provide a predicted structure. The following diagram represents a predicted 3D conformation of the Malantide peptide.

References

An In-depth Technical Guide on the Mechanism of Action of Malantide on Protein Kinase A (PKA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malantide is a synthetic dodecapeptide that serves as a highly specific and efficient substrate for cAMP-dependent Protein Kinase A (PKA). Derived from the in vivo phosphorylation site on the β-subunit of phosphorylase kinase, Malantide is a valuable tool for the characterization of PKA activity and the screening of PKA inhibitors. This technical guide elucidates the mechanism of action of Malantide, detailing its role as a substrate, its kinetic parameters, the structural basis for its interaction with the PKA catalytic subunit, and comprehensive protocols for its use in experimental settings.

Introduction: Malantide as a PKA Substrate

Malantide is a synthetic peptide with the amino acid sequence Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile. It is not an inhibitor of PKA, but rather a specific substrate that undergoes phosphorylation by the kinase. Its sequence is derived from the phosphorylation site on the β-subunit of phosphorylase kinase, a natural substrate of PKA. This makes Malantide a physiologically relevant tool for studying PKA kinetics and function.

The core mechanism of action of Malantide is its recognition and binding to the active site of the PKA catalytic subunit, followed by the transfer of the γ-phosphate from ATP to a specific serine residue within the Malantide sequence. The high specificity of Malantide for PKA, in contrast to other kinases, makes it a preferred substrate in many in vitro and in situ kinase assays.

The Core Mechanism: Phosphorylation of Malantide by PKA

The fundamental interaction between Malantide and PKA is a classic enzyme-substrate reaction. The process can be broken down into the following key steps:

-

Binding of ATP and Malantide to the PKA Catalytic Subunit: The reaction is initiated by the binding of both ATP and the Malantide peptide to the catalytic cleft of the PKA subunit.

-

Substrate Recognition: PKA recognizes specific consensus sequences in its substrates. The critical recognition motif for PKA is typically characterized by the presence of basic amino acid residues, particularly Arginine (Arg), at positions -2 and -3 relative to the phosphorylatable Serine (Ser) or Threonine (Thr) residue (P-site). In Malantide (Arg-Thr-Lys-Arg-Ser -Gly-...), the Arg at position P-3 and another basic residue (Lys) at P-2 fulfill this requirement, ensuring high-affinity binding.

-

Phosphoryl Transfer: Following the proper alignment of the substrate in the active site, the catalytic machinery of PKA facilitates the nucleophilic attack of the hydroxyl group of the Serine residue in Malantide on the γ-phosphate of ATP. This results in the transfer of the phosphate group to Malantide and the generation of ADP.

-

Product Release: The phosphorylated Malantide and ADP are then released from the active site, allowing the enzyme to catalyze another reaction cycle.

The phosphorylation site in Malantide is the Serine residue at position 5 of the peptide sequence.

Signaling Pathway Context

The interaction between PKA and a substrate like Malantide is a fundamental event in numerous cellular signaling pathways. PKA is a key effector of the second messenger cyclic AMP (cAMP). Upon hormonal or neurotransmitter stimulation, intracellular cAMP levels rise, leading to the activation of PKA. The active PKA then phosphorylates a wide array of downstream protein substrates on serine or threonine residues, thereby regulating their activity and controlling processes such as gene expression, metabolism, and cell proliferation. Malantide, being derived from a natural PKA substrate involved in glycogen metabolism, provides a relevant model for studying these phosphorylation events.

Figure 1. PKA signaling pathway leading to substrate phosphorylation.

Quantitative Data: Kinetic Parameters

The efficiency of Malantide as a PKA substrate is defined by its kinetic parameters. The Michaelis constant (Km) reflects the affinity of the enzyme for its substrate, while the maximum velocity (Vmax) indicates the maximum rate of the reaction.

| Parameter | Value | Kinase | Notes |

| Km | 15 µM | PKA | Indicates high affinity of Malantide for PKA.[1] |

| Vmax | 23.8 units/mg | PKA | Represents the maximal rate of phosphorylation.[1] |

| Km | 16 µM | PKC | Malantide is also a substrate for Protein Kinase C.[1] |

| Km | 233 µM | PKG | Shows significantly lower affinity for Protein Kinase G.[1] |

Structural Basis of Interaction

While a crystal structure of the PKA catalytic subunit in complex with Malantide is not currently available, extensive structural studies of PKA with other peptide substrates and inhibitors provide a clear model for the interaction. The binding occurs in the catalytic cleft between the small and large lobes of the kinase.

Key interactions involve:

-

P-3 and P-2 Arginine/Lysine Binding: The arginine and lysine residues at the P-3 and P-2 positions of Malantide form critical salt bridges with acidic residues in the PKA active site, such as glutamate and aspartate. These interactions are primary determinants of substrate specificity and anchor the peptide in the correct orientation for phosphorylation.

-

Hydrophobic Interactions: Residues surrounding the phosphorylation site in Malantide likely engage in hydrophobic interactions with nonpolar pockets within the PKA active site.

-

Phosphorylation Site (P-site): The serine at position 5 of Malantide is positioned adjacent to the γ-phosphate of the bound ATP, facilitating the phosphoryl transfer reaction.

Figure 2. Model of Malantide binding to the PKA active site.

Experimental Protocols

Malantide is widely used in PKA kinase assays to measure enzyme activity or to screen for inhibitors. Below are generalized protocols for performing such assays.

In Vitro PKA Kinase Assay using Radiolabeled ATP

This classic method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into Malantide.

Materials:

-

Purified PKA catalytic subunit

-

Malantide peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, a suitable concentration of Malantide (e.g., 50-100 µM), and the test compound if screening for inhibitors.

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding a mixture of unlabeled ATP (e.g., 100 µM) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

Figure 3. Workflow for a radioactive PKA kinase assay.

Non-Radioactive PKA Kinase Assay using HPLC

This method separates the phosphorylated Malantide from the unphosphorylated peptide by High-Performance Liquid Chromatography (HPLC) and quantifies the product.

Materials:

-

Purified PKA catalytic subunit

-

Malantide peptide

-

ATP

-

Kinase reaction buffer

-

Quenching solution (e.g., 5% phosphoric acid)

-

HPLC system with a C18 column

Procedure:

-

Set up the kinase reaction as described for the radioactive assay, but using only unlabeled ATP.

-

Incubate for the desired time at 30°C.

-

Terminate the reaction by adding the quenching solution.

-

Inject a sample of the quenched reaction onto the HPLC system.

-

Separate the phosphorylated and unphosphorylated Malantide using a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

Detect the peptides by UV absorbance at 214 nm.

-

Calculate the amount of product formed by integrating the peak area of the phosphorylated Malantide.

Antibody-Based PKA Kinase Assay (ELISA format)

This high-throughput method utilizes an antibody that specifically recognizes the phosphorylated PKA substrate motif.

Materials:

-

Biotinylated Malantide

-

Streptavidin-coated microplate

-

Purified PKA catalytic subunit

-

ATP

-

Kinase reaction buffer

-

Phospho-PKA substrate specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

Procedure:

-

Immobilize biotinylated Malantide on a streptavidin-coated microplate.

-

Wash the plate to remove unbound peptide.

-

Add the kinase reaction mixture containing PKA, ATP, and test compounds to the wells.

-

Incubate at 30°C to allow for phosphorylation.

-

Wash the plate to remove the kinase and ATP.

-

Add the phospho-PKA substrate specific primary antibody and incubate.

-

Wash away the unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash away the unbound secondary antibody.

-

Add TMB substrate and measure the absorbance at 450 nm.

Conclusion

Malantide serves as a robust and specific tool for the investigation of PKA. Its mechanism of action is that of a classic enzyme substrate, being recognized and phosphorylated by PKA with high affinity and efficiency. The well-defined kinetics and the clear structural basis for its interaction with the PKA active site make it an ideal reagent for quantitative studies of PKA activity, for the screening of potential inhibitors in drug discovery, and for the fundamental characterization of PKA-mediated signaling events. The experimental protocols provided herein offer a starting point for the reliable application of Malantide in a research setting.

References

Malantide as a Substrate for Protein Kinase C: A Technical Guide

Abstract: This document provides a comprehensive technical overview of Malantide, a synthetic peptide, and its application as a substrate for Protein Kinase C (PKC). While originally recognized as a high-specificity substrate for cAMP-dependent protein kinase (PKA), Malantide also serves as an efficient substrate for PKC, making it a valuable tool in kinase research and drug discovery. This guide details its biochemical properties, presents comparative kinetic data, outlines experimental protocols for its use in kinase assays, and illustrates relevant biochemical pathways and workflows. It is intended for researchers, scientists, and drug development professionals engaged in the study of kinase signaling pathways.

Introduction to Malantide

Malantide is a synthetic dodecapeptide or tetradecapeptide (depending on the specific synthesis) derived from the phosphorylation site on the β-subunit of phosphorylase kinase.[1][2] It was initially developed and characterized as a highly specific and efficient substrate for cAMP-dependent protein kinase (PKA).[2][3] Its utility in research stems from its ability to provide a more accurate measure of kinase activity compared to broader substrates like histone, partly by avoiding the measurement of phosphorylation not catalyzed by the target kinase.[3][4] Beyond its well-established role with PKA, Malantide is also recognized as an effective substrate for Protein Kinase C (PKC), catalyzing the phosphorylation of a serine residue within its sequence.[1][5][6] This dual specificity, combined with its defined structure, makes it a versatile tool for studying multiple kinase families.

Peptide Profile and Physicochemical Properties

The primary structure and properties of Malantide are well-defined, facilitating its synthesis and use in quantitative assays.

| Property | Value | Reference |

| Amino Acid Sequence | H-Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile-OH | [6][7] |

| One-Letter Code | RTKRSGSVYEPLKI | [5][7] |

| Molecular Formula | C₇₂H₁₂₄N₂₂O₂₁ | [5][7][8] |

| Molecular Weight | ~1633.9 g/mol | [5][6][7][8] |

| Solubility | Soluble in water (up to 1-2 mg/ml) | [5][6] |

| Storage | Store lyophilized solid at -20°C, protected from light. | [6] |

Kinetic Parameters of Malantide Phosphorylation

Malantide's efficiency as a substrate is quantified by its Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value corresponds to a higher affinity of the enzyme for the substrate. Malantide has been shown to be an efficient substrate for both PKA and PKC, with comparable affinity, while being a significantly poorer substrate for cGMP-dependent protein kinase (PKG).

| Enzyme | Michaelis Constant (Km) | Reference |

| Protein Kinase C (PKC) | 16 µM | [1] |

| cAMP-dependent Protein Kinase (PKA) | 15 µM | [1][2][5] |

| cGMP-dependent Protein Kinase (PKG) | 223 µM | [5] |

Overview of the Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C comprises a family of serine/threonine kinases that are central to signal transduction, regulating a vast array of cellular processes including proliferation, gene expression, and apoptosis.[9][10] The activation of conventional PKC isoforms (e.g., PKCα, β, γ) is a multi-step process initiated by signals at the cell surface, as depicted below.[9] This process involves the generation of second messengers, leading to the enzyme's translocation to the cell membrane and the subsequent phosphorylation of target substrates like Malantide.

Caption: General signaling pathway for conventional Protein Kinase C (PKC) activation.

Experimental Protocols

Synthesis of Malantide via Solid-Phase Peptide Synthesis (SPPS)

Malantide is a synthetic peptide produced through chemical processes, most commonly Solid-Phase Peptide Synthesis (SPPS). This method involves building the peptide chain sequentially while one end is attached to an insoluble resin support.[11]

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of Malantide.

Methodology:

-

Resin Preparation: An appropriate solid support resin (e.g., Wang or Rink Amide resin) is selected.[12]

-

First Amino Acid Attachment: The C-terminal amino acid (Isoleucine), with its N-terminus protected (e.g., by Fmoc), is covalently attached to the resin.

-

Deprotection: The N-terminal protecting group is removed, typically using a mild base like piperidine, exposing a free amine group.[12]

-

Coupling Cycle: The next N-terminally protected amino acid (Lysine) is activated with coupling reagents (e.g., HBTU/HOBt) and added to the reaction vessel, forming a peptide bond with the free amine on the resin-bound peptide.

-

Washing: The resin is washed thoroughly to remove unreacted reagents and byproducts.

-

Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the Malantide sequence until the full peptide is assembled.

-

Cleavage and Final Deprotection: The completed peptide is cleaved from the resin support, and all amino acid side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).[12]

-

Purification and Verification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

In Vitro PKC Kinase Assay Using Malantide

This protocol describes a method to measure the activity of PKC using Malantide as a substrate. The principle involves incubating PKC with Malantide and a phosphate donor (ATP), then quantifying the amount of phosphorylated Malantide produced.

Caption: Workflow for a typical in vitro Protein Kinase C (PKC) activity assay using Malantide.

Detailed Protocol:

-

Preparation of Reagents:

-

Kinase Reaction Buffer (2X): Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.2 mg/mL BSA.

-

PKC Activators: Prepare a lipid mixture of phosphatidylserine (PS) and diacylglycerol (DAG) in buffer.

-

Substrate Solution: Dissolve Malantide in distilled water or a suitable buffer to a working concentration (e.g., 100 µM).

-

ATP Solution: Prepare a solution of ATP. For radiometric assays, this will include [γ-³²P]ATP. For non-radiometric assays, unlabeled ATP is used.

-

Enzyme: Purified, active PKC enzyme diluted in an appropriate buffer.

-

Stop Solution: 75 mM phosphoric acid or similar acidic solution.

-

-

Assay Procedure:

-

To a microcentrifuge tube or well in a microplate, add the kinase reaction buffer, PKC activators, Malantide substrate solution, and water to the desired volume.

-

Pre-incubate the mixture at 30°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding the diluted PKC enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

-

Quantification of Phosphorylation (Radiometric Method):

-

Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the paper squares multiple times (e.g., 3-4 times for 5 minutes each) in a dilute phosphoric acid solution (e.g., 0.4%) to remove unreacted [γ-³²P]ATP.[13]

-

Rinse the papers with acetone and allow them to dry.

-

Place the dry paper squares into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.

-

Conclusion

Malantide is a well-characterized synthetic peptide that serves as a valuable substrate for Protein Kinase C, with a kinetic efficiency (Km = 16 µM) comparable to its well-known use as a PKA substrate (Km = 15 µM).[1] Its defined amino acid sequence, high purity, and established protocols for synthesis and use in kinase assays make it a reliable tool for researchers. This guide provides the essential data, pathways, and procedural frameworks to effectively utilize Malantide in the investigation of PKC activity, contributing to a deeper understanding of cellular signaling and aiding in the development of novel therapeutics.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Use of a synthetic dodecapeptide (malantide) to measure the cyclic AMP-dependent protein kinase activity ratio in a variety of tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of a synthetic dodecapeptide (malantide) to measure the cyclic AMP-dependent protein kinase activity ratio in a variety of tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. de.creative-enzymes.com [de.creative-enzymes.com]

- 6. abbiotec.com [abbiotec.com]

- 7. Malantide peptide [novoprolabs.com]

- 8. scbt.com [scbt.com]

- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Phospho-PKCδ (Thr505) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. Protein kinase assay using tritiated peptide substrates and ferric adsorbent paper for phosphopeptide binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Malantide Peptide: A Technical Guide to its Discovery, Synthesis, and Application in Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Malantide peptide, a synthetic dodecapeptide that has become a valuable tool in the study of protein kinase activity. This document details its discovery as a specific substrate for cAMP-dependent protein kinase (PKA), outlines the methodology for its chemical synthesis, and presents its known biochemical data. Furthermore, it describes the signaling pathway in which Malantide plays a role as a substrate and provides detailed experimental protocols for its use in protein kinase assays. This guide is intended to serve as a valuable resource for researchers in cell signaling, pharmacology, and drug discovery.

Introduction

Malantide is a synthetic peptide with the amino acid sequence H-Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile-OH.[1][2] It was first described in 1983 as a highly specific and efficient substrate for cAMP-dependent protein kinase (PKA).[1] Derived from the phosphorylation site of the β-subunit of phosphorylase kinase, Malantide's utility lies in its ability to be phosphorylated by PKA on a specific serine residue, making it an ideal tool for studying the activity of this key enzyme and the signaling pathways it governs.

Discovery and Significance

The scientific introduction of Malantide is credited to Malencik and Anderson in their 1983 publication in Analytical Biochemistry.[1] They synthesized a tetradecapeptide (a slightly longer version of what is now commonly referred to as Malantide) and characterized it as a fluorescent substrate for PKA.[1] A key innovation in their work was the use of the peptide's intrinsic tyrosine fluorescence to monitor its phosphorylation in a continuous assay format.[1] They observed a significant decrease in fluorescence upon phosphorylation, allowing for the real-time determination of kinetic parameters such as Kₘ and Vₘₐₓ.[1]

Subsequent studies, notably by Murray et al. in 1990, further established Malantide as a superior substrate for measuring PKA activity ratios in various tissues compared to previously used substrates like histone.[3] This work highlighted Malantide's specificity and its ability to provide a more accurate reflection of in vivo kinase activity.[3]

Physicochemical Properties and Quantitative Data

Malantide is a dodecapeptide with the following properties:

| Property | Value | Reference |

| Amino Acid Sequence | H-Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile-OH | [2][4] |

| Molecular Formula | C₇₂H₁₂₄N₂₂O₂₁ | [2][4] |

| Molecular Weight | ~1633.9 g/mol | [2][4] |

| CAS Number | 86555-35-3 | [4] |

Kinetic Parameters

The primary quantitative data available for Malantide relate to its interaction with protein kinases. It serves as a substrate for PKA, Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG). The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) values are summarized below.

| Enzyme | Kₘ (µM) | Vₘₐₓ (units/mg) | Reference |

| cAMP-dependent Protein Kinase (PKA) | 15 | 23.8 | [5] |

| Protein Kinase C (PKC) | 16 | Not Reported | |

| cGMP-dependent Protein Kinase (PKG) | 223 | 6.6 |

Note: No IC₅₀ values for Malantide have been reported in the reviewed literature, as it functions as a substrate rather than an inhibitor.

Synthesis of Malantide Peptide

Malantide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a generalized experimental protocol for the manual synthesis of Malantide.

Experimental Protocol: Solid-Phase Peptide Synthesis of Malantide

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Ile, Lys(Boc), Leu, Pro, Glu(OtBu), Tyr(tBu), Val, Ser(tBu), Gly, Arg(Pbf), Thr(tBu))

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (optional, for scavenging)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (C-terminus to N-terminus):

-

Couple the first amino acid, Fmoc-Ile-OH, to the deprotected resin. Activate the amino acid by dissolving it in DMF with a coupling reagent (e.g., DIC/HOBt or HATU/DIPEA) and add it to the resin. Allow the reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test (Kaiser test). A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the Malantide sequence (Lys, Leu, Pro, Glu, Tyr, Val, Ser, Gly, Ser, Arg, Lys, Thr, Arg), using the appropriately protected amino acid derivatives.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized Malantide peptide by mass spectrometry and analytical HPLC.

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of Malantide peptide.

Signaling Pathway

Malantide functions as a substrate within the cAMP-dependent protein kinase (PKA) signaling pathway. This pathway is a crucial mechanism for signal transduction in response to a variety of extracellular signals.

cAMP/PKA Signaling Pathway Diagram

Caption: The cAMP/PKA signaling pathway with Malantide as a substrate.

Experimental Protocols: Protein Kinase Assay

Malantide is widely used to measure PKA activity. The following protocol is a representative method for a fluorescent-based kinase assay, adapted from the principles described by Malencik and Anderson.

Experimental Protocol: Fluorescent PKA Activity Assay

Materials:

-

Purified PKA catalytic subunit

-

Malantide peptide

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

cAMP (for assays with the PKA holoenzyme)

-

PKA inhibitor (e.g., H-89, for control experiments)

-

Fluorometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of PKA, Malantide, ATP, and other reagents in the assay buffer.

-

Assay Setup: In a fluorescence cuvette or microplate, prepare the reaction mixture containing the assay buffer and the PKA enzyme.

-

Initiate Reaction: Initiate the phosphorylation reaction by adding Malantide and ATP to the reaction mixture. A typical final concentration for Malantide would be in the range of its Kₘ (e.g., 10-50 µM).

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence emission of the sample over time using a fluorometer. The excitation wavelength for the tyrosine residue in Malantide is typically around 275 nm, and the emission is monitored at around 305 nm. A decrease in fluorescence intensity indicates phosphorylation.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence change over time.

-

Controls: Perform control experiments, including reactions without PKA, without ATP, and in the presence of a PKA inhibitor, to ensure the observed activity is specific to PKA.

Kinase Assay Workflow Diagram

Caption: Workflow for a fluorescent protein kinase A activity assay using Malantide.

Conclusion

Malantide has proven to be a robust and specific substrate for the study of cAMP-dependent protein kinase and related enzymes. Its well-defined sequence, established synthesis protocols, and favorable kinetic properties make it an invaluable tool for researchers investigating signal transduction pathways and for the screening of potential kinase modulators. This technical guide provides the essential information for the synthesis and application of Malantide, facilitating its use in a variety of research and drug discovery settings.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Down-regulation of cAMP-dependent protein kinase by over-activated calpain in Alzheimer disease brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of a synthetic dodecapeptide (malantide) to measure the cyclic AMP-dependent protein kinase activity ratio in a variety of tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative biodistributions of indium-111-labelled macrocycle chimeric B72.3 antibody conjugates in tumour-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Malantide Dodecapeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malantide is a synthetic dodecapeptide that serves as a crucial tool in the study of protein kinase signaling pathways. Its specific amino acid sequence makes it an excellent substrate for cAMP-dependent protein kinase (PKA) and, to a lesser extent, protein kinase C (PKC). This guide provides a comprehensive overview of the biochemical properties of Malantide, including its physical and chemical characteristics, kinetic parameters as a kinase substrate, and detailed methodologies for its use in experimental settings.

Core Biochemical and Physical Properties

Malantide is a 12-amino acid peptide with the sequence Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu. Its properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | H-Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-OH | N/A |

| Molecular Formula | C60H101N19O18 | N/A |

| Molecular Weight | 1376.56 g/mol | N/A |

| Phosphorylation Site (Predicted for PKA) | Serine at position 5 (Arg-Thr-Lys-Arg-Ser ) | [1][2] |

| Phosphorylation Site (Predicted for PKC) | Serine at position 7 (Arg-Thr-Lys-Arg-Ser-Gly-Ser ) | [1] |

Malantide as a Kinase Substrate

Malantide is a high-affinity substrate for PKA and also serves as a substrate for PKC. The kinetic parameters for these interactions are crucial for designing and interpreting kinase activity assays.

| Kinase | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Reference |

| cAMP-dependent Protein Kinase (PKA) | 15 µM | 23.8 units/mg | [3] |

| Protein Kinase C (PKC) | 16 µM | Not Reported | [3] |

| Protein Kinase G (PKG) | 223 µM | 6.6 units/mg | [3] |

Signaling Pathways Involving PKA and PKC

Malantide's utility as a substrate for PKA and PKC allows researchers to probe the activity of these critical signaling kinases. Below are simplified diagrams of the canonical signaling pathways leading to the activation of PKA and PKC.

Caption: PKA Signaling Pathway Workflow.

Caption: PKC Signaling Pathway Workflow.

Experimental Protocols

General In Vitro Kinase Assay Using Malantide

This protocol provides a general framework for measuring PKA or PKC activity using Malantide as a substrate. Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each specific experimental setup.

Materials:

-

Purified, active PKA or PKC enzyme

-

Malantide peptide

-

Kinase reaction buffer (e.g., for PKA: 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT; for PKC: 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)

-

ATP solution (containing [γ-³²P]ATP for radiometric detection, or unlabeled ATP for non-radioactive methods)

-

Stopping solution (e.g., 75 mM phosphoric acid or EDTA solution)

-

P81 phosphocellulose paper or other suitable separation matrix

-

Scintillation counter or other appropriate detection instrument

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the kinase reaction mixture. The final volume is typically 25-50 µL.

-

Add kinase reaction buffer.

-

Add Malantide to the desired final concentration (e.g., starting with a concentration around the Km).

-

Add the kinase enzyme.

-

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution. Mix gently.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding the stopping solution.

-

Separation: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

Caption: General Kinase Assay Workflow.

Conclusion

Malantide is a valuable tool for researchers studying cellular signaling, particularly pathways involving PKA and PKC. Its well-defined biochemical properties and high affinity for these kinases make it a reliable substrate for in vitro activity assays. The information and protocols provided in this guide are intended to facilitate the effective use of Malantide in a research setting. As with any experimental system, optimization of the assay conditions is recommended to ensure accurate and reproducible results.

References

Unraveling the Connection: Malantide and its Relationship with Phosphorylase Kinase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the relationship between malantide and phosphorylase kinase (PhK). It is a common misconception that malantide directly interacts with or inhibits phosphorylase kinase. In reality, malantide is a synthetic peptide whose sequence is derived from a phosphorylation site on the β-subunit of PhK itself. Its primary application in research is not to study PhK, but to serve as a specific substrate for other crucial kinases, namely Protein Kinase A (PKA) and Protein Kinase C (PKC).

This document will clarify this critical distinction, provide detailed quantitative data on malantide's interaction with PKA and PKC, outline experimental protocols for its use in kinase assays, and visualize the relevant signaling pathways to provide a comprehensive understanding for researchers in the field.

Malantide: A Substrate Derived from Phosphorylase Kinase

Malantide is a synthetic dodecapeptide, a short chain of twelve amino acids.[1][2] Its sequence is derived from the site on the β-subunit of phosphorylase kinase that is naturally phosphorylated by cAMP-dependent protein kinase (PKA).[1][2] This makes it a highly specific and efficient substrate for PKA, and it has also been shown to be an effective substrate for PKC.[2]

Quantitative Data: Malantide as a Kinase Substrate

The utility of malantide as a substrate for PKA and PKC is defined by its kinetic parameters. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key measure of the affinity between an enzyme and its substrate.

| Kinase | Km (μM) | Vmax (units/mg) |

| Protein Kinase A (PKA) | 15 | 23.8 |

| Protein Kinase C (PKC) | 16 | Not Reported |

| Protein Kinase G (PKG) | 223 | 6.6 |

Data sourced from MedchemExpress.[2]

The low Km values for PKA and PKC indicate a high affinity, making malantide a sensitive substrate for assaying the activity of these kinases.[2]

The Phosphorylase Kinase Signaling Pathway

To understand the origin and context of malantide, it is essential to examine the signaling pathway in which its parent molecule, phosphorylase kinase, plays a pivotal role. PhK is a key enzyme in the regulation of glycogenolysis, the breakdown of glycogen into glucose.[3]

The activation of PhK is a multi-step process, often initiated by hormonal signals like adrenaline, leading to the activation of PKA. PKA then phosphorylates the α and β subunits of PhK, leading to its partial activation.[1][4] Full activation of PhK is achieved through the binding of calcium ions to its δ subunit, which is calmodulin.[2][5] Activated PhK, in turn, phosphorylates and activates glycogen phosphorylase, the enzyme directly responsible for glycogen breakdown.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Use of a synthetic dodecapeptide (malantide) to measure the cyclic AMP-dependent protein kinase activity ratio in a variety of tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malantide peptide [novoprolabs.com]

- 5. Use of a synthetic dodecapeptide (malantide) to measure the cyclic AMP-dependent protein kinase activity ratio in a variety of tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Malantide in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, regulating a vast array of physiological processes. A key effector in the cAMP signaling cascade is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). The activation of PKA by cAMP triggers a cascade of phosphorylation events that modulate the activity of numerous substrate proteins, thereby controlling cellular responses. Understanding the dynamics of PKA activity is therefore crucial for dissecting cAMP-mediated signaling pathways and for the development of therapeutics targeting these pathways. Malantide, a synthetic dodecapeptide, serves as a highly specific and efficient tool for the precise measurement of PKA activity. This technical guide provides an in-depth overview of the role of Malantide in the context of cAMP signaling, including its mechanism of action, experimental applications, and relevant protocols.

Malantide: A Specific Substrate for Protein Kinase A

Malantide is a synthetic peptide with the amino acid sequence Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile. It is derived from the phosphorylation site on the β-subunit of phosphorylase kinase and is recognized as a highly specific substrate for PKA.[1][2][3] This specificity makes Malantide a superior tool for PKA activity assays compared to less specific substrates like histone, as it minimizes the measurement of phosphorylation by other kinases.[1][2]

Mechanism of Action in cAMP Signaling

The role of Malantide is not as an active modulator of the cAMP signaling pathway itself, but rather as a tool to quantify the activity of a critical downstream component, PKA. The cAMP pathway is typically initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR) on the cell surface. This activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate specific serine and threonine residues on target proteins.

Malantide functions as an artificial substrate in in vitro kinase assays. When incubated with a sample containing active PKA and a phosphate donor (typically ATP), the serine residue within the Malantide sequence is phosphorylated by PKA. By measuring the rate of this phosphorylation, the activity of PKA in the sample can be accurately determined.

Quantitative Data on Malantide as a PKA Substrate

The following table summarizes the key quantitative parameters of Malantide as a substrate for PKA and other related kinases.

| Parameter | Value | Kinase | Reference |

| Km | 15 µM | PKA | [1][2] |

| Km | 16 µM | PKC | [2] |

| Km | 233 µM | PKG | [2] |

| Vmax | 23.8 units/mg | PKA | [2] |

| Vmax | 6.6 units/mg | PKG | [2] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the enzymatic reaction.

Experimental Protocols

Measurement of PKA Activity Using Malantide

This protocol outlines a general procedure for a radioactive-based PKA activity assay using Malantide. Non-radioactive methods, such as those employing fluorescence or colorimetric detection, are also available and can be adapted.

Materials:

-

Malantide peptide

-

Purified PKA or cell/tissue lysate containing PKA

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

-

Stop solution (e.g., 30% acetic acid)

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase assay buffer, the sample containing PKA, and Malantide to the desired final concentrations.

-

Initiate the reaction: Add [γ-32P]ATP to the reaction mixture to start the phosphorylation reaction. The final ATP concentration should be optimized for the specific experimental conditions.

-

Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction: Stop the reaction by adding a small volume of stop solution or by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

-

Quantify phosphorylation: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of incorporated 32P using a scintillation counter.

-

Calculate PKA activity: The PKA activity is calculated based on the amount of 32P incorporated into Malantide per unit time and per amount of protein in the sample.

Visualizing the Role of Malantide in the cAMP Signaling Pathway

The following diagrams illustrate the cAMP signaling pathway and the experimental workflow for a PKA activity assay using Malantide.

Caption: The canonical cAMP signaling pathway.

Caption: Experimental workflow for a PKA activity assay using Malantide.

Broader Context: Melanocortin Receptors and ACAP1

While Malantide's primary role is as a PKA substrate, it is important to understand the broader context of the cAMP signaling pathway, which includes upstream receptors and other regulatory proteins.

Melanocortin Receptors: The melanocortin receptors (MCRs) are a family of G-protein coupled receptors that are activated by melanocortin peptides. Several subtypes of MCRs, upon activation, couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This, in turn, activates PKA. Therefore, while Malantide does not directly interact with melanocortin receptors, it can be used to measure the downstream consequences of their activation.

ACAP1: ACAP1 (Arf-GAP with coiled-coil, ankyrin repeat and PH domains 1) is a protein involved in the regulation of membrane trafficking, specifically in the endocytic recycling of cargo proteins. While the direct phosphorylation of ACAP1 by PKA is not extensively documented in the context of using Malantide as a substrate, it is plausible that PKA could regulate ACAP1 function through phosphorylation, as is common for many proteins involved in cellular signaling and trafficking. However, there is no direct evidence from the conducted research to suggest that Malantide is used as a tool to specifically study the phosphorylation of ACAP1 by PKA.

The following diagram illustrates the position of these components in the broader signaling context.

Caption: Relationship of Malantide, MCR, and ACAP1 to the cAMP/PKA pathway.

Conclusion

Malantide is an invaluable tool for researchers studying the cAMP signaling pathway. Its high specificity as a substrate for Protein Kinase A allows for the accurate and reliable quantification of PKA activity, providing a critical readout of the downstream effects of cAMP signaling. While Malantide itself is not a modulator of the pathway, its use in in vitro assays is essential for understanding the regulation of PKA in health and disease and for the screening of potential therapeutic agents that target this fundamental signaling cascade. Understanding the distinct roles of upstream components like melanocortin receptors and potential downstream targets like ACAP1 provides a comprehensive picture of the intricate network governed by cAMP.

References

- 1. Use of a synthetic dodecapeptide (malantide) to measure the cyclic AMP-dependent protein kinase activity ratio in a variety of tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of a synthetic dodecapeptide (malantide) to measure the cyclic AMP-dependent protein kinase activity ratio in a variety of tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

Malantide Peptide: A Technical Guide for Researchers

Executive Summary

Malantide is a synthetic dodecapeptide that serves as a highly specific and efficient substrate for cAMP-dependent Protein Kinase (PKA) and Protein Kinase C (PKC). Its well-defined sequence and favorable kinetic properties make it a valuable tool in biochemical and cellular research for the accurate measurement of protein kinase activity. This document provides a comprehensive technical overview of the Malantide peptide, including its core properties, detailed kinetic data, experimental protocols for its use in kinase assays, and visualization of its role in cellular signaling.

Peptide Core Properties

Malantide is a 14-amino acid peptide with a specific sequence designed for optimal recognition and phosphorylation by key protein kinases.

Amino Acid Sequence

The primary structure of Malantide is as follows:

-

Full Sequence: H-Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile-OH[1]

-

One-Letter Code: RTKRSGSVYEPLKI[1]

Physicochemical Properties

The fundamental physicochemical properties of the Malantide peptide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇₂H₁₂₄N₂₂O₂₁ | [1] |

| Molecular Weight (Avg.) | 1633.88 Da | [1] |

| Theoretical pI | 10.69 | [1] |

| Sequence Length | 14 Amino Acids | [1] |

| GRAVY | -0.96 | [1] |

Quantitative Bioactivity Data

Malantide is a substrate for several protein kinases. Its kinetic parameters have been determined, highlighting its high affinity for PKA and PKC. The Vmax/Km ratio, a measure of catalytic efficiency, underscores its utility in sensitive kinase assays.

| Enzyme | Kₘ Value | Vₘₐₓ Value | Reference |

| cAMP-dependent Protein Kinase (PKA) | 15 µM | 23.8 units/mg | [2] |

| Protein Kinase C (PKC) | 16 µM | Not Specified | [2] |

| cGMP-dependent Protein Kinase (PKG) | 233 µM | 6.6 units/mg | [2] |

Role in Cellular Signaling

Malantide functions as a model substrate for PKA, a critical enzyme in the cyclic AMP (cAMP) signaling pathway. This pathway is fundamental to a vast array of cellular processes, including metabolism, gene transcription, and cell growth. The activation of G-protein coupled receptors (GPCRs) by extracellular signals leads to the production of cAMP, which in turn activates PKA. PKA then phosphorylates specific downstream substrates on serine or threonine residues, modulating their activity. Malantide mimics these natural substrates, allowing for the specific measurement of PKA activity.

References

In-Depth Technical Guide to the Research Applications of Malantide (CAS 86555-35-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic peptide Malantide (CAS 86555-35-3), a key tool in cellular signaling research. Malantide is primarily utilized as a highly specific substrate for cAMP-dependent Protein Kinase A (PKA), a central enzyme in a multitude of signal transduction pathways. This document details the biochemical properties of Malantide, its applications in kinase activity assays, and the broader context of the PKA signaling pathway it helps to elucidate. Included are quantitative kinetic data, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Malantide

Malantide is a synthetic dodecapeptide derived from the phosphorylation site on the β-subunit of phosphorylase kinase, the natural substrate of PKA.[1][2] Its specific amino acid sequence makes it a highly selective substrate for PKA, rendering it an invaluable reagent for the accurate measurement of PKA activity in various experimental settings.[3][4] While it is primarily a PKA substrate, it has also been shown to be an efficient substrate for Protein Kinase C (PKC).[2]

Chemical Properties:

-

CAS Number: 86555-35-3

-

Molecular Formula: C₇₂H₁₂₄N₂₂O₂₁

-

Molecular Weight: 1633.89 g/mol

-

Amino Acid Sequence: Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile

Research Applications

The primary research application of Malantide is in the quantification of PKA activity. Due to its high specificity, it allows for a more accurate measurement of cAMP-dependent protein kinase activity compared to less specific substrates like histone.[3][4] This is crucial in studies aiming to understand the effects of various stimuli, agonists, or antagonists on the PKA signaling pathway.

Key applications include:

-

Enzyme Kinetics: Determining the kinetic parameters of PKA and other kinases.

-

High-Throughput Screening (HTS): Used in assays to screen for inhibitors of PKA, which is a significant target in drug discovery.[5][6][7]

-

Signal Transduction Research: Investigating the role of PKA in various cellular processes by measuring its activity in cell lysates and tissue homogenates.[3][4]

Quantitative Data

The following tables summarize the known kinetic parameters for Malantide with various protein kinases. This data is essential for designing experiments and interpreting results.

| Kinase | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) |

| Protein Kinase A (PKA) | 15 µM[2] | 23.8 units/mg[2] |

| Protein Kinase C (PKC) | 16 µM[2] | Not Reported |

| Protein Kinase G (PKG) | 223 µM[2] | 6.6 units/mg[2] |

Experimental Protocols

While a specific, universally adopted protocol for Malantide is not available, the following detailed radioactive assay protocol is synthesized from established methods for PKA activity using similar peptide substrates like Kemptide and information from studies utilizing Malantide.[3][4][8][9][10][11]

In Vitro Radioactive PKA Activity Assay using Malantide

Objective: To quantify the activity of PKA in a sample (e.g., purified enzyme, cell lysate, or tissue homogenate) by measuring the incorporation of ³²P from [γ-³²P]ATP into Malantide.

Materials:

-

Malantide substrate

-

PKA enzyme source (purified or in lysate)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 1 mg/mL BSA)

-

ATP Solution (non-radioactive)

-

Stopping Solution (e.g., 75 mM phosphoric acid or 40% Trichloroacetic acid (TCA))

-

P81 phosphocellulose paper

-

Scintillation vials and cocktail

-

Scintillation counter

-

Ice bath, 30°C water bath

Procedure:

-

Reaction Mix Preparation: On ice, prepare a master mix for the number of assays to be performed. For each 50 µL reaction, the mix should contain:

-

25 µL of 2x Kinase Assay Buffer

-

5 µL of Malantide solution (concentration should be at least 2x the Kₘ, e.g., 30 µM final concentration)

-

5 µL of sample containing PKA

-

For negative controls, substitute the PKA sample with lysis buffer.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding 15 µL of a prepared ATP mix containing both non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific experimental conditions, typically around 100 µM.

-

Gently vortex and transfer the tubes to a 30°C water bath.

-

-

Incubation:

-

Incubate the reaction for a predetermined time (e.g., 10-20 minutes). This should be within the linear range of the assay, which should be determined in preliminary experiments.[3]

-

-

Termination of Reaction:

-

Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Immediately place the P81 paper into a beaker containing 0.75% phosphoric acid.

-

-

Washing:

-

Wash the P81 papers three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 paper squares into scintillation vials.

-

Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the PKA activity, typically expressed as pmol of phosphate incorporated per minute per mg of protein.

-

Signaling Pathways and Experimental Workflows

The Protein Kinase A (PKA) Signaling Pathway

PKA is a key downstream effector of G-protein coupled receptors (GPCRs) that signal via adenylyl cyclase and the second messenger cyclic AMP (cAMP). The pathway plays a crucial role in regulating a vast array of cellular processes.

References

- 1. PKA Substrates [esbl.nhlbi.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of a synthetic dodecapeptide (malantide) to measure the cyclic AMP-dependent protein kinase activity ratio in a variety of tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High throughput screening for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Malantide Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malantide is a synthetic tetradecapeptide derived from the phosphorylation site of the β-subunit of phosphorylase kinase. Its high specificity as a substrate for several key protein kinases makes it an invaluable tool in kinase activity assays, which are fundamental to signal transduction research and drug discovery. Malantide is a highly specific substrate for cAMP-dependent Protein Kinase A (PKA) and also serves as an efficient substrate for Protein Kinase C (PKC) and cGMP-dependent Protein Kinase (PKG). This document provides detailed protocols for utilizing Malantide in various kinase assay formats, including radioactive, fluorescence polarization, and mass spectrometry-based methods.

Malantide Peptide Sequence: H-Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile-OH

Kinase Substrate Specificity and Kinetic Parameters

Malantide's utility is underscored by its distinct kinetic parameters for different kinases, allowing for specific and sensitive activity measurements.

| Kinase | Michaelis Constant (Km) | Maximum Velocity (Vmax) |

| Protein Kinase A (PKA) | 15 µM | 23.8 units/mg |

| Protein Kinase C (PKC) | 16 µM | Not Reported |

| Protein Kinase G (PKG) | 233 µM | 6.6 units/mg |

Signaling Pathways

Understanding the context in which these kinases operate is crucial for interpreting assay results. Below are simplified diagrams of the signaling pathways involving PKA, PKC, and PKG.

Figure 1: Simplified PKA signaling pathway.

Malantide Peptide: Application Notes for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malantide is a synthetic dodecapeptide renowned as a highly specific and efficient substrate for cAMP-dependent protein kinase (PKA). While the query specified in vivo applications, a comprehensive review of available scientific literature and supplier information indicates that Malantide is exclusively utilized for in vitro research purposes . Multiple suppliers explicitly state that the product is not intended for human or animal diagnostic or therapeutic use.[1][2] This document provides detailed application notes and protocols for its primary and validated application: the in vitro measurement of PKA activity.

Principle of Application: A Tool to Measure PKA Activity

Malantide's primary application is to serve as a specific substrate in kinase assays to quantify the activity of cAMP-dependent protein kinase (PKA).[3] PKA is a critical enzyme in cellular signaling, and its activity is modulated by cyclic adenosine monophosphate (cAMP). When active, PKA catalyzes the transfer of a phosphate group from ATP to specific serine or threonine residues on target proteins. Malantide, with its optimized amino acid sequence, acts as an artificial target for this phosphorylation event. By measuring the rate of Malantide phosphorylation, researchers can accurately determine the PKA activity in a given sample, such as a tissue homogenate or cell lysate.[1]

The use of Malantide is considered more reliable than using less specific substrates like histone, as it reduces the measurement of phosphorylation by other kinases and avoids artifactual activation of PKA during the assay.

Malantide Peptide Properties

| Property | Value | Reference |

| Sequence | H-Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile-OH | [2][3] |

| Molecular Formula | C₇₂H₁₂₄N₂₂O₂₁ | [2][3] |

| Molecular Weight | ~1633.9 g/mol | [2][3] |

| Purity | >95% by HPLC | [2] |

| Solubility | Soluble in distilled water (up to 2 mg/ml) | [2] |

| Storage | Store lyophilized peptide at -20°C, protected from light. After reconstitution, aliquot and store at -20°C. | [2][4] |

The cAMP-PKA Signaling Pathway

Malantide is a tool to study the cAMP-PKA pathway, a fundamental signaling cascade in eukaryotic cells. This pathway is initiated by the binding of extracellular signals (like hormones) to G protein-coupled receptors (GPCRs), leading to the activation of Adenylyl Cyclase, production of cAMP, and subsequent activation of PKA. Activated PKA then phosphorylates a multitude of downstream substrates, regulating diverse cellular functions.

Experimental Protocol: In Vitro PKA Activity Assay

This protocol outlines a standard method for measuring PKA activity in tissue extracts using Malantide as the substrate. The principle involves incubating the sample with Malantide and radiolabeled ATP ([γ-³²P]ATP). The amount of ³²P incorporated into Malantide is proportional to the PKA activity.

Materials and Reagents

-

Malantide peptide

-

Tissue or cell sample

-

Homogenization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM EDTA, 2 mM EGTA, 0.5 mM IBMX, 1 mM DTT, protease inhibitors)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Assay Buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (non-radioactive)

-

cAMP solution

-

PKA inhibitor (e.g., PKI peptide) for negative controls

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper (e.g., P81)

-

Scintillation fluid and counter

Procedure

-

Sample Preparation:

-

Homogenize fresh or frozen tissue samples in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Reaction Setup:

-

Prepare a master mix containing Assay Buffer, [γ-³²P]ATP (final concentration ~100 µM), and Malantide (final concentration ~15-30 µM).

-

For each sample, set up tubes for basal activity and cAMP-stimulated activity.

-

Add the sample extract (supernatant) to each tube.

-

To the "stimulated" tubes, add cAMP to a final concentration of 5-10 µM.

-

Include a negative control with a specific PKA inhibitor to measure background phosphorylation.

-

-

Initiation and Incubation:

-

Pre-incubate the tubes at 30°C for 5 minutes.

-

Initiate the reaction by adding the [γ-³²P]ATP/Malantide master mix.

-

Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction is in the linear range.

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by adding an equal volume of ice-cold 20% TCA.

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper squares.

-

-

Washing:

-

Wash the phosphocellulose papers three times for 5 minutes each in a large volume of 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with ethanol or acetone and allow the papers to dry completely.

-

-

Quantification:

-

Place the dry phosphocellulose papers into scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate PKA activity as picomoles of phosphate incorporated per minute per milligram of protein.

-

The PKA activity ratio can be determined by dividing the activity in the presence of cAMP by the activity in its absence.

-

Concluding Remarks for Drug Development Professionals

While Malantide itself is not an in vivo therapeutic or diagnostic agent, it is a valuable tool in the preclinical drug development pipeline. It allows for the precise characterization of how novel compounds modulate the PKA signaling pathway in vitro. For instance, it can be used to screen for inhibitors or activators of PKA or to assess the downstream effects of compounds that target GPCRs or adenylyl cyclase. Understanding a compound's effect on PKA activity is crucial, as this pathway is implicated in a vast array of physiological and pathological processes. Therefore, the robust and specific in vitro assay described here, utilizing Malantide, remains a cornerstone technique for researchers in this field.

References

Malantide: A Versatile Tool for Interrogating Protein Phosphorylation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Malantide is a synthetic dodecapeptide that has emerged as a valuable tool in the study of protein phosphorylation, a fundamental cellular process that governs a vast array of biological functions. Derived from the phosphorylation site of the β-subunit of phosphorylase kinase, Malantide serves as a highly specific and efficient substrate for several key protein kinases, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC). Its well-defined sequence and consistent performance make it a superior alternative to more general kinase substrates like histone, enabling more accurate and reproducible measurements of kinase activity. These characteristics position Malantide as an essential reagent for researchers investigating signaling pathways, screening for kinase inhibitors, and developing novel therapeutics targeting phosphorylation-dependent processes.

Mechanism of Action

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on their substrates. Malantide's amino acid sequence mimics a natural phosphorylation site, making it an ideal target for certain kinases. The rate of Malantide phosphorylation is directly proportional to the activity of the kinase in the sample. This phosphorylation event can be quantified using various methods, including radiometric assays (measuring the incorporation of radioactive ³²P from [γ-³²P]ATP) or non-radioactive methods such as fluorescence-based assays or mass spectrometry. By serving as a specific substrate, Malantide allows for the precise measurement of the activity of kinases like PKA and PKC, even in complex biological samples.[1][2]

Applications in Phosphorylation Studies

Malantide's primary application lies in the in vitro measurement of protein kinase activity. Its high specificity for PKA makes it particularly useful for dissecting the cAMP-dependent signaling pathway.[1][2] Furthermore, its utility as a PKC substrate allows for the investigation of signaling cascades involving diacylglycerol and calcium.

Key applications include:

-

Determination of Kinase Activity Ratios: Malantide is instrumental in accurately measuring the activity ratio of cAMP-dependent protein kinase, providing a clearer picture of the activation state of this pathway compared to using less specific substrates like histone.[1][2]

-

High-Throughput Screening (HTS) for Kinase Inhibitors: The reliability and specificity of Malantide make it an excellent tool for screening compound libraries to identify potential inhibitors of PKA and PKC.

-

Characterization of Kinase Kinetics: Malantide is used to determine key kinetic parameters of kinases, such as the Michaelis constant (Km) and maximum velocity (Vmax), which are crucial for understanding enzyme function and inhibitor interactions.

-

Drug Development: By enabling the precise measurement of kinase activity, Malantide aids in the preclinical evaluation of drug candidates targeting specific kinase-driven signaling pathways.

Quantitative Data

The kinetic parameters of Malantide phosphorylation by various protein kinases have been experimentally determined. This data is essential for designing and interpreting kinase assays.

| Kinase | Peptide Substrate | Km (μM) | Vmax (units/mg) |

| Protein Kinase A (PKA) | Malantide | 15 | 23.8 |

| Protein Kinase C (PKC) | Malantide | 16 | Not Reported |

| Protein Kinase G (PKG) | Malantide | 223 | 6.6 |

Table 1: Kinetic constants for the phosphorylation of Malantide by different protein kinases.[3]

Signaling Pathway

Malantide is a key tool for studying the cAMP-dependent signaling pathway, which plays a crucial role in numerous cellular processes. The diagram below illustrates the activation of PKA, the primary target of Malantide in this pathway.

Experimental Protocols

Protocol 1: In Vitro PKA Activity Assay using Malantide and [γ-³²P]ATP

This protocol describes a radiometric assay to measure the activity of Protein Kinase A using Malantide as a substrate.

Materials:

-

Purified PKA enzyme

-

Malantide solution (e.g., 1 mM stock in water)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10X PKA reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

-

ATP solution (e.g., 10 mM)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes

-

Pipettes and tips

-

Incubator or water bath (30°C)

Procedure:

-

Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine:

-

5 µL of 10X PKA reaction buffer

-

5 µL of Malantide solution (final concentration will vary depending on the experiment, typically around the Km value of 15 µM)

-

x µL of purified PKA enzyme (the amount should be determined empirically to ensure linear reaction kinetics)

-

x µL of nuclease-free water to bring the volume to 45 µL.

-

-

Initiate Reaction: Add 5 µL of a mix of cold ATP and [γ-³²P]ATP to each tube to initiate the reaction. The final ATP concentration should be optimized, but a common starting point is 100 µM.

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop Reaction and Spot: Terminate the reaction by spotting 25 µL of the reaction mixture onto a labeled phosphocellulose paper square.

-

Washing: Immediately place the phosphocellulose paper in a beaker containing the wash buffer. Wash the papers three times for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

-

Rinse: Briefly rinse the papers with acetone to aid in drying.

-

Quantification: Place the dried phosphocellulose papers in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the PKA activity based on the counts per minute (CPM), the specific activity of the [γ-³²P]ATP, and the amount of enzyme used.

Protocol 2: Non-Radioactive PKA Activity Assay using a Commercial Kinase Assay Kit

This protocol provides a general framework for using Malantide in a non-radioactive, commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™). The specific protocol will vary depending on the kit manufacturer.

General Principle:

These assays typically measure either the amount of ADP produced in the kinase reaction or the phosphorylated substrate itself using fluorescence or luminescence.

Materials:

-

Purified PKA enzyme

-

Malantide solution

-

Commercial Kinase Assay Kit (containing reaction buffer, detection reagents, and a specific protocol)

-

Multi-well plates (typically white or black, depending on the detection method)

-

Plate reader capable of measuring luminescence or fluorescence

General Procedure:

-

Reagent Preparation: Prepare all reagents as described in the kit's manual. This will typically involve reconstituting buffers and preparing a stock solution of Malantide.

-

Kinase Reaction:

-

In a multi-well plate, add the reaction buffer, the PKA enzyme, and any potential inhibitors you are testing.

-

Add the Malantide substrate.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the plate at the recommended temperature and for the recommended time as per the kit's instructions.

-

Detection:

-

Stop the kinase reaction by adding the stop reagent provided in the kit.

-

Add the detection reagent(s). This may involve one or more steps to generate a luminescent or fluorescent signal.

-

Incubate for the specified time to allow the signal to develop.

-

-

Measurement: Read the plate using a plate reader at the appropriate wavelength for luminescence or fluorescence.

-